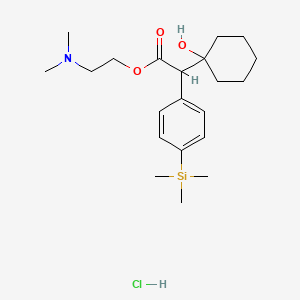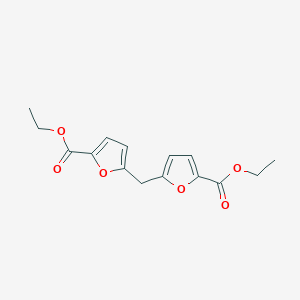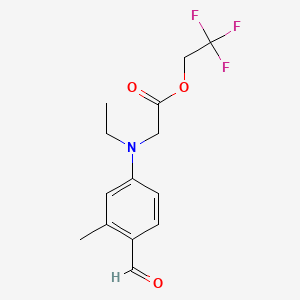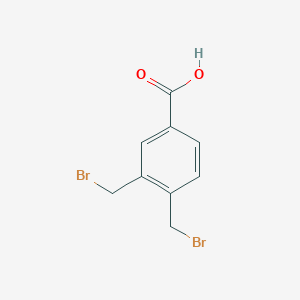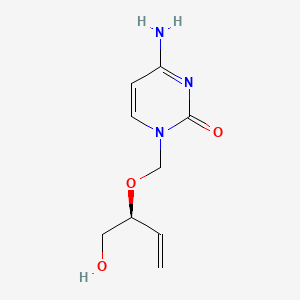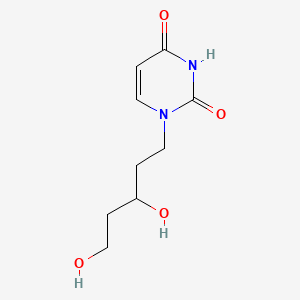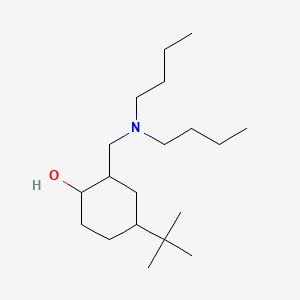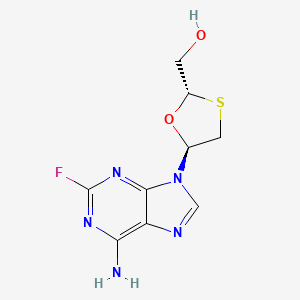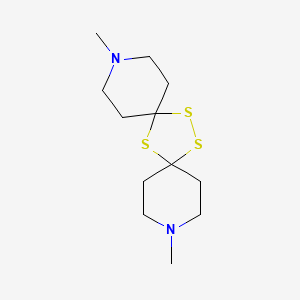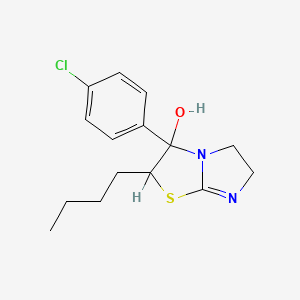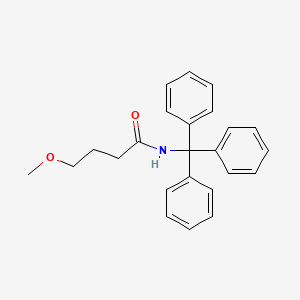
4-Methoxy-N-tritylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-N-tritylbutanamide is an organic compound with the molecular formula C24H25NO2 and a molecular weight of 359.46 g/mol . This compound is characterized by its methoxy group attached to the fourth carbon of the butanamide chain and a trityl group attached to the nitrogen atom. It is achiral and has various applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxy-N-tritylbutanamide typically involves the reaction of 4-methoxybutanoic acid with tritylamine under specific conditions. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Methoxy-N-tritylbutanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products:
Oxidation: Formation of 4-formyl-N-tritylbutanamide.
Reduction: Formation of 4-methoxy-N-tritylbutylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-N-tritylbutanamide has diverse applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 4-Methoxy-N-tritylbutanamide involves its interaction with specific molecular targets. The trityl group provides steric hindrance, which can influence the compound’s binding affinity to enzymes or receptors. The methoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall activity. Detailed studies on its molecular targets and pathways are still ongoing .
Vergleich Mit ähnlichen Verbindungen
4-Methoxy-N,N-dimethyltryptamine (4-MeO-DMT): A psychoactive compound with similar structural features.
4-Methoxyphencyclidine (4-MeO-PCP): A dissociative anesthetic with a methoxy group at the fourth position.
4-Methoxy-N-methyltryptamine (4-MeO-NMT): A tryptamine derivative with a methoxy group at the fourth position.
Uniqueness: 4-Methoxy-N-tritylbutanamide is unique due to its combination of a methoxy group and a trityl group, which imparts distinct chemical and physical properties. The presence of the trityl group makes it a valuable protecting group in organic synthesis, while the methoxy group enhances its reactivity and potential biological activity.
Eigenschaften
CAS-Nummer |
6622-13-5 |
|---|---|
Molekularformel |
C24H25NO2 |
Molekulargewicht |
359.5 g/mol |
IUPAC-Name |
4-methoxy-N-tritylbutanamide |
InChI |
InChI=1S/C24H25NO2/c1-27-19-11-18-23(26)25-24(20-12-5-2-6-13-20,21-14-7-3-8-15-21)22-16-9-4-10-17-22/h2-10,12-17H,11,18-19H2,1H3,(H,25,26) |
InChI-Schlüssel |
XWIYHKPRCOYHRU-UHFFFAOYSA-N |
Kanonische SMILES |
COCCCC(=O)NC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


